molecular formula C6H4O2S B12548677 Thieno[3,4-b]furan-6(4H)-one CAS No. 143723-14-2

Thieno[3,4-b]furan-6(4H)-one

Cat. No.: B12548677
CAS No.: 143723-14-2
M. Wt: 140.16 g/mol
InChI Key: OZKXERUQWVPGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Thienofuran and Related Heterocyclic Systems

Thieno[3,4-b]furan-6(4H)-one belongs to the broader class of thienofurans, which are bicyclic heterocyclic compounds composed of fused thiophene (B33073) and furan (B31954) rings. researchgate.net These systems are of considerable interest in medicinal chemistry and materials science. The fusion of the electron-rich thiophene and furan rings results in a system with distinct electronic and chemical properties. The thieno[3,4-b]furan framework, in particular, combines a thiophene ring (containing sulfur) and a furan ring (containing oxygen). This specific arrangement of heteroatoms and fused rings confers unique physicochemical properties.

The study of thienofurans is part of the larger field of fused heterocyclic chemistry, which explores the synthesis, properties, and applications of compounds containing two or more fused heterocyclic rings. These systems are integral to the development of new pharmaceuticals and functional organic materials. Thienofuran derivatives, for instance, are being investigated for their potential therapeutic applications.

Structural Significance and Distinctiveness of the Thieno[3,4-b]furan Framework

The thieno[3,4-b]furan framework is characterized by the specific connectivity of the thiophene and furan rings. In the case of this compound, the presence of a carbonyl group at the 6-position and a saturated carbon at the 4-position introduces further structural complexity and reactivity. The molecular formula of this compound is C₆H₄O₂S, and its molecular weight is approximately 140.16 g/mol . guidechem.com

The structure of the thieno[3,4-b]furan system is notable for its rigid and planar nature, a feature that can be advantageous in the design of materials with specific electronic or optical properties. The introduction of a sulfone group in some derivatives can enhance acidity and alter solubility characteristics. The unique quinoid-resonance effect of the thieno[3,4-b]thiophene (B1596311) (a related system) building block is powerful in modulating electronic structures. acs.org

Overview of Research Trajectories and Academic Relevance of the Compound

Research into this compound and its derivatives has followed several key trajectories. A significant area of investigation is the development of efficient synthetic routes to this and related thienofuran systems. For instance, the Dieckmann condensation has been utilized to prepare substituted thieno[3,4-b]furans. rsc.org

The electrochemical and electrooptical properties of polymers derived from the thieno[3,4-b]furan scaffold, such as poly(thieno[3,4-b]furan), have been a focus of research due to their potential as low band gap conjugated polymers. researchgate.net Furthermore, the reactivity of the thieno[3,4-b]furan ring system is a subject of ongoing study, with research exploring reactions such as alkylation. rsc.orgpsu.edu The biological activities of thieno-fused heterocycles are also an active area of research, with some derivatives showing promise in various therapeutic areas. bohrium.comresearchgate.net

Isomeric Considerations and Positional Isomerism in Thienofurans

Positional isomerism is a key feature of thienofuran chemistry. The relative positions of the sulfur and oxygen atoms, as well as the mode of fusion of the two rings, give rise to several possible isomers. The main isomers of thienofuran are thieno[2,3-b]furan, thieno[3,2-b]furan (B2985385), thieno[2,3-c]furan, and thieno[3,4-b]furan. researchgate.net Each of these isomers possesses a unique electronic structure and reactivity profile.

For example, a comparative analysis of thieno[2,3-c]furan-4,6-dione (B1295826) with its isomers reveals significant differences in properties like coplanarity, which in turn affects charge mobility in corresponding polymer analogs. The study of these different isomeric forms is crucial for understanding the structure-property relationships within the thienofuran family. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄O₂S guidechem.com
Molecular Weight140.16 g/mol guidechem.com
CAS Number143723-14-2 guidechem.com
InChIInChI=1S/C6H4O2S/c7-6-5-4(3-9-6)1-2-8-5/h1-2H,3H2 guidechem.com
Canonical SMILESO=C1SCC2=C1OC=C2 guidechem.com

Table 2: Related Thienofuran Isomers

Compound NameCAS NumberMolecular FormulaSource
Thieno[3,4-b]furan18546-38-8C₆H₄OS nih.gov
Thieno[2,3-c]furan-4,6-dione6007-83-6C₆H₂O₃S
Thieno[3,4-b]furan-3-oneNot AvailableC₆H₄O₂S nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143723-14-2

Molecular Formula

C6H4O2S

Molecular Weight

140.16 g/mol

IUPAC Name

4H-thieno[3,4-b]furan-6-one

InChI

InChI=1S/C6H4O2S/c7-6-5-4(3-9-6)1-2-8-5/h1-2H,3H2

InChI Key

OZKXERUQWVPGMG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)S1)OC=C2

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies for Thieno 3,4 B Furan 6 4h One and Its Derivatives

Conventional and Foundational Synthetic Routes to the Core Scaffold

Early and foundational methods for constructing the thieno[3,4-b]furan ring system often rely on linear, multi-step sequences. These routes typically involve the stepwise assembly of the fused heterocyclic system from simpler, more readily available precursors.

The construction of the thieno[3,4-b]furan skeleton traditionally involves building one of the heterocyclic rings onto a pre-existing, suitably functionalized partner. For instance, a common strategy begins with a substituted thiophene (B33073) ring. Functional groups on the thiophene are manipulated over several steps to facilitate the annulation of the furanone ring.

An illustrative, generalized sequence might involve:

Starting Material Selection : A 3,4-disubstituted thiophene is often chosen as the starting point.

Functional Group Interconversion : One substituent is converted into a carboxylic acid or its derivative, while the adjacent substituent is transformed into a group that can be cyclized, such as a hydroxymethyl or halomethyl group.

Intramolecular Cyclization : The final step is an intramolecular esterification or lactonization reaction, where the nucleophilic hydroxyl group attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, closing the furanone ring.

The synthesis of the thieno[3,4-b]furan-6(4H)-one core relies on a variety of common precursors and reagents. The choice of these materials is dictated by the specific synthetic strategy being employed.

Precursor/Reagent CategoryExamplesRole in Synthesis
Thiophene Precursors 3,4-Disubstituted thiophenes, Thiophene-3,4-dicarboxylic acidServe as the foundational scaffold upon which the furanone ring is constructed.
Furan (B31954) Precursors Substituted furanones, DihydrofuransAct as the starting point for the subsequent fusion of the thiophene ring.
Cyclization Reagents Dehydrating agents (e.g., DCC, EDC), Acid/Base catalystsPromote the key intramolecular ring-closing reaction to form the lactone (furanone) ring.
Functionalizing Reagents Halogenating agents (e.g., NBS), Organolithium reagents (e.g., n-BuLi), Carboxylating agents (e.g., CO2)Used to introduce or modify functional groups on the precursor rings to prepare them for cyclization.

Modern and Mechanistically Driven Synthetic Approaches

Contemporary synthetic chemistry has seen a shift towards more efficient and elegant methods for constructing complex heterocyclic systems. These modern approaches often utilize transition metal catalysis to achieve cyclizations and couplings in a more direct and atom-economical fashion.

Palladium catalysis has emerged as a powerful tool for the synthesis of fused heterocyclic systems like thienofuranones. unibo.it These methods often involve the formation of multiple bonds in a single operation, significantly streamlining the synthetic process.

A highly effective modern strategy is the palladium-catalyzed oxidative carbonylative double cyclization. unibo.itunibo.it This method allows for the one-step synthesis of complex bicyclic structures from simple, acyclic precursors. researchgate.net The process typically involves a substrate containing two nucleophilic moieties and an unsaturated carbon-carbon bond. unibo.it

In a representative reaction, a substrate such as a 3-(2-(methylthio)phenyl)prop-2-yn-1-ol can be converted into a benzo-annulated thienofuranone derivative. unibo.itcnr.it The reaction proceeds through a cascade of steps catalyzed by a palladium(II) species, often in the presence of carbon monoxide and an oxidant. unibo.it

Mechanism Overview:

S-Cyclization : The reaction initiates with a 5-endo-dig cyclization involving the sulfur nucleophile. unibo.itcnr.it

Demethylation : An iodide promoter facilitates the demethylation of the resulting sulfonium (B1226848) salt. unibo.itcnr.it

CO Insertion : Carbon monoxide is inserted into a palladium-carbon bond. unibo.itcnr.it

O-Cyclization : A second cyclization occurs, involving the oxygen nucleophile, potentially through a palladacycle intermediate followed by reductive elimination. unibo.itunibo.itcnr.it

Catalyst Regeneration : The active Pd(II) catalyst is regenerated by an external oxidant, such as oxygen from the air. unibo.itcnr.it

ParameterConditionsReference
Catalyst System PdI2 / KI unibo.itunibo.it
Carbon Source Carbon Monoxide (CO) unibo.it
Oxidant Air (O2) unibo.it
Solvent MeCN (Acetonitrile) unibo.it
Temperature 80 °C unibo.it

This technique represents a powerful method for the direct formation of the carbonyl-containing furanone ring fused to the thiophene ring. researchgate.net

Another advanced strategy involves a one-pot sequence combining a Suzuki coupling with an intramolecular Ullmann C-O coupling reaction. nih.govnih.gov This cascade approach is particularly effective for synthesizing benzo researchgate.netresearchgate.netthieno[3,2-b]benzofurans, and the principles can be adapted for other thienofuran isomers. nih.gov The process simplifies the synthesis by avoiding the isolation of intermediates, which is often required in multi-step approaches. nih.gov

The reaction typically begins with a regioselective intermolecular Suzuki coupling to form a biaryl intermediate, which then undergoes an intramolecular Ullmann C-O coupling to complete the fused ring system. nih.gov The key to the success of this one-pot method is the compatibility of the reaction conditions required for both the Suzuki and Ullmann reactions. nih.gov

Reaction Conditions for One-Pot Synthesis:

ComponentReagent/CatalystRoleReference
Suzuki Catalyst Pd(PPh3)4Catalyzes the C-C bond formation. nih.gov
Ullmann Catalyst Copper(I) thiophene-2-carboxylate (B1233283) (CuTc)Catalyzes the intramolecular C-O bond formation. nih.gov
Base K3PO4·3H2ORequired for both coupling steps. nih.gov
Solvent tert-ButanolProvides the reaction medium. nih.gov

This methodology is robust and can tolerate a variety of functional groups on the aromatic rings, including both electron-donating and electron-withdrawing substituents, affording the desired products in moderate to good yields. nih.gov

Pummerer-Induced Cyclization Reactions

The Pummerer reaction, a cornerstone in organosulfur chemistry, has been ingeniously adapted for the synthesis of fused heterocyclic systems. This reaction typically involves the conversion of a sulfoxide (B87167) to an α-acyloxythioether upon treatment with an activating agent, usually an acid anhydride (B1165640). In the context of thieno[3,4-b]furan synthesis, a Pummerer-induced cyclization offers a powerful pathway to construct the bicyclic core.

The general strategy involves an ortho-heteroaroyl-substituted sulfoxide, where the α-thiocarbocation generated during the Pummerer reaction is intramolecularly trapped by an adjacent keto group. nih.gov This cyclization event leads to the formation of an α-thio-substituted heteroaromatic isobenzofuran (B1246724) intermediate. While direct synthesis of this compound via this method is not extensively detailed in the provided literature, the synthesis of related thieno[2,3-c]furans illustrates the principle. nih.govfigshare.com The reaction conditions are crucial for the success of this tandem sequence; optimal results are often achieved using a mixture of acetic anhydride and toluene (B28343) with a catalytic amount of p-toluenesulfonic acid. nih.govfigshare.com The presence of the acid is critical to drive the reaction towards cyclization and prevent the formation of the standard Pummerer product, the acetoxy sulfide. nih.govfigshare.com

Table 1: Key Aspects of Pummerer-Induced Cyclization for Thienofuran Synthesis

Feature Description Reference
Reaction Type Pummerer-induced intramolecular cyclization nih.gov
Key Intermediate α-Thiocarbocation nih.govfigshare.com
Cyclization Trigger Interception of the carbocation by an adjacent keto group nih.gov
Typical Reagents Acetic anhydride, toluene, p-toluenesulfonic acid (catalytic) nih.govfigshare.com

| Significance of Acid Catalyst | Prevents formation of the normal Pummerer product | nih.govfigshare.com |

Gewald Reaction Applications in Thieno[3,4-b]furan Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While the primary product is a 2-aminothiophene, the functional groups incorporated during the synthesis offer handles for further transformations, including the annulation of a furan ring to form a thieno[3,4-b]furan system.

The synthesis of the thiophene ring via the Gewald reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org For the synthesis of a this compound precursor, a starting material with appropriate functionalities that can be converted into the furanone ring would be required. For instance, a suitably substituted 2-aminothiophene derived from a Gewald reaction could undergo subsequent reactions, such as hydrolysis of a nitrile or ester group to a carboxylic acid, followed by cyclization with an adjacent functional group to form the lactone ring of the furanone. The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring, which can then be carried through to the final this compound derivatives. arkat-usa.org

Curtius Rearrangement in Derivative Synthesis

The Curtius rearrangement is a versatile synthetic tool for the conversion of carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.gov This rearrangement has found application in the synthesis of derivatives of fused heterocyclic systems, including those related to thienofurans. The reaction proceeds through an acyl azide (B81097) intermediate, which upon thermal or photochemical decomposition, rearranges to an isocyanate with the loss of nitrogen gas. nih.gov

In the context of synthesizing derivatives of thieno-fused systems, the Curtius rearrangement can be employed to introduce nitrogen-containing functionalities. For example, in the synthesis of 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-ones, a related heterocyclic system, the Curtius rearrangement is a key step. nih.gov A carboxylic acid precursor is converted to the corresponding acyl azide, which then undergoes rearrangement to the isocyanate. This intermediate can then be trapped by an appropriate nucleophile to yield the desired derivative. This methodology highlights the potential of the Curtius rearrangement for the late-stage functionalization of this compound precursors bearing a carboxylic acid group, enabling the synthesis of a variety of amide, urethane, and urea (B33335) derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. organic-chemistry.org The application of microwave irradiation has been shown to be beneficial in various heterocyclic syntheses, including those involving thiophenes and furans. wikipedia.orgnih.gov

In the context of the Gewald reaction, microwave irradiation has been demonstrated to be advantageous for improving reaction yields and reducing reaction times. wikipedia.org This suggests that the synthesis of thiophene precursors for this compound could be significantly optimized using this technology. Furthermore, microwave-assisted Paal-Knorr reactions have been employed for the efficient synthesis of polysubstituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.org This highlights the potential of microwave heating to facilitate the cyclization step in the formation of the furanone ring of the target molecule. The use of microwave-assisted protocols can lead to more efficient and sustainable synthetic routes to this compound and its derivatives. acs.orgnih.gov

Table 2: Advantages of Microwave-Assisted Synthesis in Heterocyclic Chemistry

Advantage Description Reference
Reduced Reaction Times Significant acceleration of reaction rates. wikipedia.orgorganic-chemistry.org
Increased Yields Often leads to higher product yields compared to conventional heating. wikipedia.orgorganic-chemistry.org
Milder Conditions Can allow for reactions to be carried out at lower temperatures. organic-chemistry.org

| Enhanced Purity | Can minimize the formation of byproducts. | nih.gov |

Regioselective Synthesis and Stereochemical Control

The synthesis of substituted heterocyclic compounds often presents challenges in controlling regioselectivity, which is the preferential reaction at one site over another. In the synthesis of this compound derivatives, achieving the desired substitution pattern is crucial for their potential applications.

Strategies for Addressing Regioselectivity Challenges (e.g., Solvent Polarity, Computational Prediction)

The regioselectivity of a reaction can be influenced by a variety of factors, including the nature of the reactants, the reaction conditions, and the solvent used. For instance, in the alkylation of related thieno[3,4-c]furan systems, the regioselectivity of the reaction can be controlled by the choice of reaction conditions. rsc.org Depending on the base and solvent system employed, alkylation can be directed to different positions on the heterocyclic core.

Solvent polarity can play a significant role in directing the outcome of a reaction. A change in solvent can alter the solvation of reactants and transition states, thereby influencing the activation energies of competing reaction pathways and leading to different regiochemical outcomes.

Computational prediction methods are increasingly being used to understand and predict the regioselectivity of chemical reactions. By modeling the reaction pathways and calculating the energies of intermediates and transition states, it is possible to predict the most likely product. These theoretical insights can guide the experimental design and help in the selection of appropriate reaction conditions to achieve the desired regioselectivity.

Diversification Strategies for this compound Derivatives

The development of diverse libraries of compounds based on a common scaffold is essential for exploring structure-activity relationships in various applications. For this compound, several strategies can be employed to introduce a wide range of functional groups at different positions of the heterocyclic core.

One effective strategy is the divergent synthesis from a common intermediate. For example, a 3-hydroxythieno[3,4-b]thiophene-2-carboxylate has been utilized as a versatile building block for the modular assembly of various 3-substituted thieno[3,4-b]thiophene (B1596311) derivatives. rsc.org A similar approach could be applied to a this compound core bearing a reactive handle, such as a hydroxyl or a halogen group. This functional group can then be transformed into a variety of other functionalities through standard chemical transformations, such as etherification, esterification, amination, and cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds. These reactions can be used to attach a wide range of aryl, heteroaryl, and alkyl groups to the this compound scaffold, provided a suitable precursor with a halogen or triflate group is available. Such diversification strategies are crucial for generating a library of derivatives with varied electronic and steric properties.

Functionalization of the Thieno[3,4-b]furan Core via Alkylation and Amidation

The strategic functionalization of the this compound core is a critical step in the synthesis of its derivatives, enabling the modulation of their physicochemical and biological properties. Alkylation and amidation are two key methodologies employed for this purpose, targeting the carbon and nitrogen atoms within the heterocyclic system.

Alkylation reactions on analogous thieno[3,4-c]furan systems have been successfully demonstrated, providing a basis for the derivatization of the this compound core. The position α to the sulfonyl group in 4H,6H-thieno[3,4-c]furan 5,5-dioxide has been shown to be amenable to alkylation. This suggests that the methylene (B1212753) group at the 4-position of this compound, being adjacent to both the sulfur atom and the carbonyl group, is sufficiently acidic to be deprotonated by a strong base, followed by reaction with an alkyl halide.

The choice of base and reaction conditions is crucial for achieving selective mono- or di-alkylation. For instance, the use of lithium hexamethyldisilazide (LiHMDS) in a mixture of tetrahydrofuran (B95107) and hexamethylphosphoramide (B148902) (THF-HMPA) has been employed for the alkylation of the related 4H,6H-thieno[3,4-c]furan 5,5-dioxide. The reaction proceeds by treating a solution of the starting material with the base at low temperatures, such as -78°C, followed by the addition of the desired alkyl halide. This approach allows for the introduction of various alkyl groups, leading to a range of 4-alkylated and 4,4-dialkylated derivatives.

Table 1: Alkylation of 4H,6H-thieno[3,4-c]furan 5,5-dioxide

EntryAlkyl HalideMethodProduct(s)Yield (%)
1MeIA4-methylLow
2BuIA4-butylLow
3BuIB4-butyl, 4,4-dibutyl45, 14
4CH2=CHCH2BrB4-allyl, 4,4-diallyl52, 21
Method A: LiN(SiMe3)2 (1.0 equiv.) in THF-HMPA at -78°C. Method B: LiN(SiMe3)2 (2.2 equiv.) in THF-HMPA at -78°C to room temperature.

While direct amidation of the this compound lactone ring has not been extensively reported, modern catalytic methods for amide bond formation offer a promising avenue for synthesizing amide derivatives. ucl.ac.uk These reactions typically involve the coupling of a carboxylic acid and an amine. In the context of this compound, this would likely involve a ring-opening of the lactone by an amine, followed by a subsequent cyclization or functional group manipulation to form the desired amide. Alternatively, if a carboxylic acid-functionalized thienofuran precursor is available, direct catalytic amidation with an amine could be employed. Catalysts based on boron, such as boric acid and various boronic acids, are commonly used for this transformation, often requiring azeotropic removal of water to drive the reaction to completion. ucl.ac.uk

Introduction of Diverse Substituents for Structural Modulation

The introduction of a wide array of substituents onto the this compound scaffold is essential for fine-tuning its properties for various applications. Beyond the alkylation at the 4-position, functionalization of the thiophene ring is a key strategy for structural modulation.

A powerful and versatile method for introducing substituents onto thiophene rings is through lithiation followed by quenching with an electrophile. mdpi.comwikipedia.org The positions on the thiophene ring of this compound are expected to have different acidities, allowing for regioselective functionalization. Deprotonation with a strong organolithium base, such as n-butyllithium, at low temperatures can generate a thienyllithium intermediate. This highly reactive species can then be treated with a variety of electrophiles to introduce diverse functional groups.

Table 2: Examples of Electrophiles for Functionalizing Thienyllithium Intermediates

ElectrophileIntroduced Substituent
Alkyl halides (e.g., CH3I, CH3CH2Br)Alkyl groups
Aldehydes and ketones (e.g., HCHO, CH3CHO)Hydroxyalkyl groups
Carbon dioxide (CO2)Carboxylic acid group
N,N-Dimethylformamide (DMF)Formyl group (aldehyde)
Disulfides (e.g., (CH3S)2)Thioether group
Halogen sources (e.g., I2, Br2)Halogen atoms
Trimethylsilyl chloride ((CH3)3SiCl)Trimethylsilyl group

This strategy allows for the synthesis of a library of derivatives with substituents such as alkyl, aryl, halogen, carboxyl, and formyl groups. The regioselectivity of the lithiation can often be directed by existing substituents on the ring or by controlling the reaction conditions. For instance, in the related thieno[3,4-b]thiophene system, deprotonation has been shown to occur selectively at specific positions, enabling controlled synthesis of intermediates. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are indispensable tools for introducing aryl, heteroaryl, and vinyl substituents. These reactions typically require a halogenated or triflated this compound precursor. The halogen atoms, introduced via electrophilic halogenation or from a lithiated intermediate, serve as handles for the subsequent cross-coupling reaction. This approach significantly expands the accessible chemical space and allows for the creation of complex molecular architectures.

The combination of these synthetic methodologies provides a robust platform for the extensive structural modulation of the this compound core, facilitating the exploration of its potential in various scientific and technological fields.

Chemical Reactivity and Mechanistic Transformations of Thieno 3,4 B Furan 6 4h One

Electrophilic Aromatic Substitution Patterns and Mechanisms

The thieno[3,4-b]furan system is expected to undergo electrophilic aromatic substitution (SEAr) primarily on the thiophene (B33073) ring. Thiophene itself is more reactive than benzene (B151609) in SEAr reactions, with a strong preference for substitution at the C2 (α) position. pharmaguideline.com In the fused Thieno[3,4-b]furan-6(4H)-one molecule, the regioselectivity of such reactions is dictated by the combined electronic effects of the fused furan (B31954) ring and the lactone carbonyl.

Theoretical studies on related benzofused thieno[3,2-b]furans have shown that the C2 position of the thiophene ring is the most reactive site for electrophilic attack. semanticscholar.orgumich.eduumich.edu This is attributed to the highest occupied molecular orbital (HOMO) being predominantly delocalized on this carbon atom. semanticscholar.orgumich.edu The furan's oxygen atom donates electron density into the system, activating the rings, while the lactone's carbonyl group acts as a deactivating group due to its electron-withdrawing nature. The substitution is therefore predicted to occur at the position alpha to the sulfur atom (C2), which is furthest from the deactivating carbonyl group. Typical electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation would likely require mild conditions due to the activated nature of the thiophene ring. uobaghdad.edu.iq

Nucleophilic Addition and Substitution Reactions on the Fused Ring System

The most prominent site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the lactone ring. This reactivity is characteristic of esters and lactones and typically proceeds via a nucleophilic acyl addition mechanism, which can lead to the opening of the furanone ring (see Section 3.5).

While nucleophilic aromatic substitution is generally difficult on electron-rich thiophene rings, the presence of the electron-withdrawing lactone functionality could potentially make the ring system susceptible to such reactions under forcing conditions. However, the primary pathway for nucleophilic interaction is expected to be addition to the carbonyl group. The reactivity of similar 2(5H)-furanone systems demonstrates a propensity for nucleophilic attack at the carbonyl carbon or, if applicable, conjugate addition to the α,β-unsaturated system. mdpi.comnih.gov In the case of this compound, direct attack on the carbonyl is the more probable route.

Cycloaddition Reactions, including Diels-Alder Processes

The fused ring system of this compound contains two potential dienes for Diels-Alder [4+2] cycloaddition reactions: the furan ring and the thiophene ring. Furan possesses a low aromatic character and can function as a reactive diene. nih.gov In contrast, thiophene is significantly more aromatic and is generally a poor diene in thermally-induced Diels-Alder reactions. nih.gov Consequently, cycloaddition reactions are expected to involve the furan moiety.

The furan component of the thieno[3,4-b]furan system can participate in intermolecular Diels-Alder reactions with electron-deficient dienophiles. However, these reactions often require thermal conditions and may be reversible due to the aromatic character of the furan ring. mdpi.com Studies on analogous furan-fused systems, such as 4H,6H-thieno[3,4-c]furan 5,5-dioxide, show that the furan moiety can react with a variety of dienophiles. rsc.orgrsc.org The reaction of a related furan-fused sultine with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and N-phenylmaleimide (NPM) has been shown to produce cycloadducts, although sometimes in moderate yields due to competing polymerization reactions. scispace.com

Table 1: Representative Intermolecular Diels-Alder Reactions of an Analogous Furan-Fused Sultine System scispace.com

Dienophile Reaction Conditions Product Type Yield (%)
Dimethyl acetylenedicarboxylate (DMAD) Benzene, 120-123 °C, 1 h [4+2] Cycloadduct 38
Diethyl fumarate (B1241708) (DEF) Benzene, 134-140 °C, 24 h [4+2] Cycloadduct 20
Dimethyl maleate (B1232345) (DMM) Benzene, 134-140 °C, 24 h [4+2] Cycloadduct 22

Data is for the analogous compound 1,4-dihydrofurano[3,4-d]-3,2-oxathiine 2-oxide, which generates a 3,4-dimethylidenefuran intermediate.

Intramolecular Diels-Alder (IMDA) reactions can be a powerful tool for constructing complex polycyclic systems. By tethering a dienophile to the this compound core, the probability of the desired cycloaddition is increased, which can facilitate reactions even with moderately reactive dienes like furan. youtube.com This strategy has been employed with related furan-fused sulfolenes, where an alkylated side chain containing a dienophile undergoes an intramolecular cycloaddition to yield fused furan multicyclic systems. The reaction proceeds via the in-situ generation of a 3,4-dimethylenefuran synthon upon thermal extrusion of sulfur dioxide.

Oxidation and Reduction Chemistry of the Thieno[3,4-b]furan System

The oxidation and reduction of this compound can be predicted to occur at specific sites within the molecule.

Oxidation: The sulfur atom in the thiophene ring is the most susceptible site to oxidation. It can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone using reagents like peracids. wikipedia.orgwikipedia.org This transformation disrupts the aromaticity of the thiophene ring, making it behave more like a conventional diene, which can then participate in Diels-Alder reactions. rsc.orgrsc.org Peracid oxidation of dithieno[3,4-b:3',4'-d]thiophene has been shown to occur selectively at the bridging sulfur atom rather than the aromatic rings. nih.gov

Reduction: The lactone carbonyl group is the primary site for reduction. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to reduce the lactone to the corresponding diol, resulting in the opening of the furanone ring. The thiophene ring itself is generally resistant to catalytic hydrogenation because the sulfur atom can poison noble metal catalysts. uobaghdad.edu.iq However, strong reducing agents like Raney Nickel can cause both reduction and desulfurization, leading to the complete opening of the thiophene ring. uobaghdad.edu.iq Electrochemical reduction has been used to selectively reduce halogenated 2(5H)-furanones. nih.gov

Ring-Opening and Rearrangement Pathways

The principal ring-opening pathway for this compound involves the cleavage of the lactone ring. This reaction is typically initiated by the nucleophilic attack at the carbonyl carbon, as discussed in Section 3.2. Both basic and acidic conditions can catalyze the hydrolysis of the lactone, yielding a 4-(hydroxymethyl)thiophene-3-carboxylic acid derivative. The mechanism for the ring opening of similar 2(5H)-furanones often involves the formation of an acyclic intermediate. mdpi.com

Rearrangements are less common but can be induced under specific conditions. For instance, the oxidation of the thiophene ring to a thiophene-2,3-epoxide can be followed by an NIH shift rearrangement to form a thiophen-2-one. wikipedia.org Furthermore, copper-catalyzed reactions of related furo-indole systems with diazoalkanes have been shown to proceed through a sequence involving ring-opening of the furan moiety to generate conjugated intermediates. researchgate.net

Influence of Structural Modifications on Reaction Pathways and Selectivity

The reaction pathways of this compound derivatives are primarily dictated by the nature and position of substituents on the thiophene ring. These substituents can alter the electron density distribution across the bicyclic system, influence the stability of reaction intermediates, and impose steric constraints, thereby controlling both reactivity and selectivity. The key reaction sites include the thiophene ring (positions 2 and 3), the carbonyl carbon of the lactone, and the α-carbon to the carbonyl group (position 4).

The electronic nature of a substituent on the thiophene ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is the most critical factor.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups increase the electron density of the thiophene ring. This enhancement particularly activates the ring towards electrophilic aromatic substitution (SEAr). Theoretical studies on related benzofused thieno[3,2-b]furans have shown that the positions α to the sulfur atom are the most reactive sites for electrophilic attack. By analogy, an EDG at the C-2 or C-3 position of this compound would strongly direct incoming electrophiles to the other available position on the thiophene ring. Furthermore, the increased electron density on the thiophene ring can also influence the lactone portion, though to a lesser extent, potentially making the carbonyl oxygen more Lewis basic.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), or acyl (-COR) groups decrease the electron density of the thiophene ring, deactivating it towards electrophilic attack. However, these groups render the thiophene ring more susceptible to nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group is present. An EWG would also enhance the electrophilicity of the lactone's carbonyl carbon, making it a more favorable site for nucleophilic attack. This could facilitate ring-opening reactions of the lactone. Moreover, EWGs increase the acidity of the protons at the C-4 position, promoting the formation of an enolate under basic conditions, which can then participate in various alkylation or condensation reactions.

The position of the substituent also plays a crucial role in directing selectivity. Due to the electronics of the thiophene ring, the C-2 and C-3 positions are not electronically equivalent. The α-positions (adjacent to the sulfur atom) in thiophenes are generally more reactive towards electrophiles. In the this compound system, these are the C-2 and C-3a (bridgehead) positions. However, substitution typically occurs at the vacant C-2 and C-3 positions.

Steric hindrance from bulky substituents can also influence reaction pathways. A large group at the C-2 position, for example, might hinder the approach of a reactant to the C-3 position or even to the nearby carbonyl group of the lactone, thereby favoring reaction at a less sterically crowded site.

The following table summarizes the predicted influence of different substituent types on the primary reaction pathways of this compound.

Substituent Type at Thiophene RingEffect on Electron DensityPredicted Influence on Electrophilic Aromatic Substitution (on Thiophene)Predicted Influence on Nucleophilic Acyl Attack (at Lactone Carbonyl)Predicted Influence on Enolate Formation (at C-4)Expected Selectivity Outcome
Strong Electron-Donating Group (e.g., -OCH₃, -NH₂)IncreasesStrongly promotes and directs to the alternate thiophene position.Slightly disfavors (increases shielding of carbonyl carbon).Disfavors (decreases acidity of C-4 protons).High selectivity for electrophilic substitution on the thiophene ring.
Weak Electron-Donating Group (e.g., -CH₃)Slightly increasesPromotes and directs to the alternate thiophene position.Minor effect.Minor effect.Preferential electrophilic substitution on the thiophene ring.
Halogen (e.g., -Cl, -Br)Slightly decreases (inductive) but can donate (resonance)Deactivates but directs ortho/para (i.e., to the other thiophene position). Can also participate in cross-coupling reactions.Slightly favors.Slightly favors.Can lead to either electrophilic substitution or serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck).
Strong Electron-Withdrawing Group (e.g., -NO₂, -CN)Strongly decreasesStrongly disfavors.Strongly favors, potentially leading to lactone ring-opening.Strongly favors.High selectivity for nucleophilic attack at the carbonyl or deprotonation at C-4.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the ring system and the position of substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for establishing the carbon-hydrogen framework of a molecule. The chemical shifts (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring environments. Similarly, ¹³C NMR provides information on the number of non-equivalent carbon atoms.

In the case of a related compound, 3-Methyl-6-(thiophen-2-yl)thieno[3,2-b]thiophene, the ¹H and ¹³C NMR data provide a clear picture of its structure. The presence of aromatic protons is confirmed by signals in the downfield region of the ¹H NMR spectrum, while the methyl substituent appears as a singlet in the upfield region. The ¹³C NMR spectrum complements this by showing the corresponding signals for the aromatic and methyl carbons.

Table 1: Illustrative ¹H and ¹³C NMR Data for 3-Methyl-6-(thiophen-2-yl)thieno[3,2-b]thiophene in CDCl₃

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.47 (s, 1H) 140.8
Aromatic CH 7.39–7.38 (m, 1H) 137.5
Aromatic CH 7.29–7.28 (m, 1H) 136.6
Aromatic CH 7.13–7.10 (m, 1H) 130.0
Aromatic CH 7.06 (s, 1H) 128.7
CH₃ 2.40 (s, 3H) 127.7
124.2
123.8
122.6
121.0

Data for illustrative purposes for a related compound.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity of a molecule. Correlation Spectroscopy (COSY) identifies proton-proton couplings, revealing which protons are adjacent to each other. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule and confirming the positions of substituents on the heterocyclic core.

For a complex heterocyclic system, these 2D NMR techniques are instrumental in assembling the complete structural puzzle, leaving no ambiguity in the assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. This technique is crucial for validating the molecular formula of a newly synthesized compound. For the parent Thieno[3,4-b]furan, the molecular formula is C₆H₄OS. nih.gov HRMS would be expected to provide an exact mass that corresponds to this formula, confirming the presence of the correct number of carbon, hydrogen, oxygen, and sulfur atoms. In an illustrative example of a more complex derivative, 2-(Tert-butyl)-1,2,3,4,6,7,8,9-octahydrobenzo[b]benzo acs.orgresearchgate.netthieno[2,3-d]thiophene, HRMS provides a precise mass that validates its molecular formula. nih.gov

Table 2: Illustrative HRMS Data for a Thieno-fused Derivative

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺

Data for illustrative purposes for a related compound. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of bonds. For Thieno[3,4-b]furan-6(4H)-one, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically observed in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the aromatic and methylene (B1212753) protons, as well as C-O and C-S stretching vibrations. In a study of related benzothieno[3,2-b]benzofuran derivatives, characteristic infrared absorption peaks were observed that confirmed the molecular structure. mdpi.com For instance, the introduction of a bromine substituent led to a blue-shift in the infrared spectra, reflecting changes in the electronic structure of the molecule. mdpi.com

Table 3: Typical FT-IR Absorption Ranges for Functional Groups in Thieno-fused Systems

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
C=O (lactone) Stretching 1700 - 1750
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
C=C (aromatic) Stretching 1450 - 1600
C-O Stretching 1000 - 1300

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and conjugation of a molecule. The absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λ_max) is indicative of the extent of π-conjugation in the molecule. For thieno-fused systems, the absorption spectra can be influenced by the nature and position of substituents. acs.org

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and environment. Studies on related thieno[3,4-b]thiophene-based dyes have shown that their absorption and emission properties can be tuned for applications in dye-sensitized solar cells. nih.govnih.gov

Table 4: Illustrative Photophysical Data for a Thieno[3,4-b]thiophene-based Dye

Compound λ_abs (nm) λ_em (nm) Quantum Yield (Φ)

Data range is illustrative and based on related systems. acs.org

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

For a novel heterocyclic compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure. In a study of novel tricyclic benzo acs.orgresearchgate.netthieno[2,3-d]pyrimidines, X-ray crystallography was used to definitively determine the binding mode of the compounds to a biological target. ebi.ac.uk

Table 5: Illustrative Crystallographic Data Parameters

Parameter Description
Crystal System The crystal lattice system (e.g., monoclinic, orthorhombic).
Space Group The symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the unit cell.
Bond Lengths (Å) The distances between bonded atoms.

Strategies for Resolving Contradictory Spectroscopic Data (e.g., Solvent Effects, Purity Assessment via HPLC-MS)

The unequivocal structural elucidation of a synthesized compound is a cornerstone of chemical research. However, spectroscopic data, while powerful, can sometimes present ambiguities or contradictions that challenge straightforward interpretation. For a molecule such as this compound, a fused heterocyclic system containing a lactone moiety, complexities in NMR spectra or discrepancies between expected and observed mass spectral data can arise. This section details advanced strategies for resolving such inconsistencies, focusing on the systematic application of solvent effect studies in NMR spectroscopy and the critical role of purity assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Solvent-Induced Chemical Shift Perturbations in NMR Spectroscopy

Contradictory or complex Nuclear Magnetic Resonance (NMR) spectra are common hurdles in the structural analysis of heterocyclic compounds. Overlapping signals, unexpected chemical shifts, or ambiguous proton-proton or proton-carbon correlations can lead to incorrect structural assignments. A powerful yet straightforward technique to resolve these issues is to re-acquire NMR data in a variety of deuterated solvents with different polarities and chemical properties.

The chemical shift of a nucleus is sensitive to its local electronic environment, which can be influenced by the surrounding solvent molecules. Changing the solvent can induce differential chemical shift changes for various protons or carbons in the molecule, a phenomenon that can be exploited to resolve signal overlap and confirm assignments. For instance, aromatic solvents like benzene-d₆ can induce significant upfield shifts for protons situated in specific spatial orientations relative to the solvent's aromatic ring (anisotropic effect), which can help to differentiate between otherwise overlapping signals. Similarly, hydrogen-bonding solvents like methanol-d₄ or dimethyl sulfoxide-d₆ (DMSO-d₆) can cause notable downfield shifts for protons involved in or located near sites of hydrogen bonding.

In the case of this compound, the lactone carbonyl group and the ether oxygen are potential sites for interaction with protic solvents. The methylene protons adjacent to the carbonyl (at the 4-position) and the protons on the thiophene (B33073) ring could exhibit varying degrees of solvent-induced shifts.

Illustrative Example of Solvent Effects on ¹H NMR Chemical Shifts for this compound:

To illustrate how solvent effects can be tabulated and analyzed, consider the hypothetical ¹H NMR data for this compound in three different deuterated solvents. The data presented in the table below is for illustrative purposes to demonstrate the methodology.

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Acetone-d₆ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)Observed Shift (Δδ) (DMSO - CDCl₃)
H-27.157.257.35+0.20
H-36.907.007.10+0.20
H-4 (CH₂)4.204.354.50+0.30

By systematically analyzing the changes in chemical shifts (Δδ) across different solvents, a chemist can often resolve overlapping signals and gain greater confidence in the structural assignment. For example, a larger downfield shift for the H-4 protons in more polar, hydrogen-bond-accepting solvents like DMSO-d₆ would be consistent with their proximity to the lactone carbonyl group.

Purity Assessment and Isomer Differentiation via HPLC-MS

Spectroscopic data can be misleading if the sample under analysis is impure. The presence of starting materials, byproducts, or isomeric impurities can introduce signals that are mistakenly attributed to the target compound, leading to contradictory interpretations. Therefore, assessing the purity of a sample is a critical step in resolving spectroscopic ambiguities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an exceptionally powerful tool for this purpose.

HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By developing an appropriate HPLC method, it is possible to separate this compound from potential impurities. The use of a diode-array detector (DAD) or a UV detector can provide a chromatogram showing the relative abundance of each component. A single, sharp peak is indicative of a pure sample.

The coupling of HPLC to a mass spectrometer provides an additional dimension of data. As each component elutes from the HPLC column, it is introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the molecule. This allows for the confirmation of the molecular weight of the main peak as that of this compound and can help in the identification of impurities based on their mass.

Hypothetical HPLC-MS Data for a Synthesized Sample of this compound:

The following interactive table illustrates a hypothetical HPLC-MS analysis of a synthesized sample, revealing the presence of an impurity that could complicate the interpretation of bulk spectroscopic data.

Retention Time (min)Peak Area (%)Observed m/zPossible Identity
3.55.2156.0Unreacted Starting Material
5.894.8140.0This compound

In this illustrative case, the HPLC-MS data clearly indicates that the sample is not pure, with a significant amount of a compound with a different molecular weight. This information is crucial for correctly interpreting the NMR and other spectroscopic data, as the signals from the impurity must be accounted for. The purification of the sample, guided by HPLC analysis, followed by re-acquisition of spectroscopic data, is the definitive strategy to resolve such contradictions.

Computational Chemistry and Theoretical Investigations of Thieno 3,4 B Furan 6 4h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no published Density Functional Theory (DFT) calculations specifically for Thieno[3,4-b]furan-6(4H)-one. Such calculations would be essential to understand its fundamental electronic properties and reactivity.

For related thieno[3,2-b]pyridin-5(4H)-one derivatives, DFT calculations have been used to determine orbital energies. For instance, certain 3-aryl substituted analogues exhibit Highest Occupied Molecular Orbital (HOMO) energies around -5.34 eV and HOMO-Lowest Unoccupied Molecular Orbital (LUMO) gaps of approximately 2.86 eV, suggesting a potential for fluorescence. nih.gov However, these values are specific to a different heterocyclic core and substitution pattern.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Shapes)

Specific Frontier Molecular Orbital (FMO) analysis, including the energies and shapes of the HOMO and LUMO for this compound, is not available in the scientific literature. FMO analysis is crucial for predicting a molecule's reactivity, as the HOMO is associated with the ability to donate electrons (nucleophilicity) and the LUMO is associated with the ability to accept electrons (electrophilicity). For other benzofused thieno[3,2-b]furans, the HOMO is often delocalized on the C(2) atom, indicating this as a likely site for electrophilic attack. umich.edusemanticscholar.org Without a dedicated study, the FMO landscape of this compound remains unknown.

Electrostatic Potential Surface (ESP) Analysis for Charge Distribution

An Electrostatic Potential Surface (ESP) analysis for this compound has not been reported. An ESP map would reveal the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting sites of nucleophilic and electrophilic attack. In studies of related benzofused thieno[3,2-b]furans, ESP analysis has been used to identify structural differences and reactive sites. semanticscholar.orgresearchgate.netsciforum.net

Fukui Functions and Local Reactivity Descriptors for Predicting Reaction Sites

There are no available studies that calculate Fukui functions or other local reactivity descriptors for this compound. These computational tools refine the predictions of reactivity by quantifying the change in electron density at a specific atomic site upon the addition or removal of an electron. For different thienofuran systems, Fukui functions have successfully identified the most reactive sites, which are often in agreement with experimental observations of electrophilic substitution. umich.eduresearchgate.net The application of this analysis to this compound would be necessary to predict its regioselectivity in chemical reactions.

Aromaticity Assessment and Stability Prediction via Quantum Chemical Methods (e.g., NICS)

The aromaticity of this compound has not been assessed using quantum chemical methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are a common metric for quantifying the aromatic or anti-aromatic character of a cyclic system. For the related but distinct compound thieno[3,4-c]thiophene, NICS calculations have indicated aromatic character. researchgate.net A similar investigation would be required to determine the degree of aromaticity and electronic stability of the thieno[3,4-b]furan core within the furanone derivative.

Conformational Analysis and Molecular Dynamics Simulations

No conformational analysis or molecular dynamics simulations for this compound have been reported. The molecule is expected to be largely planar, but computational studies would be needed to confirm the lowest energy conformation and to explore any potential flexibility in the structure, which could influence its biological activity and material properties.

Prediction of Spectroscopic Parameters via Theoretical Approaches

Theoretical predictions of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) for this compound are currently absent from the literature. Such theoretical spectra are powerful tools for complementing and interpreting experimental data, aiding in the structural characterization of the compound.

In Silico Molecular Docking Studies for Potential Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target receptor. By predicting the binding affinity and mode, researchers can screen potential drug candidates and understand their mechanism of action at a molecular level.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous thieno-fused heterocyclic systems provides valuable insights into their potential as ligands. For instance, studies on derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one, a structurally related scaffold, have been conducted to assess their anticancer potential by docking them against various biological targets. wum.edu.pkbohrium.com

These studies typically involve preparing the 3D structure of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate the best-fit orientation of the ligand in the protein's active site. The results are often expressed as a binding affinity or docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

In studies of Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, molecular docking simulations have shown significant binding affinities with targets such as DNA and specific proteins implicated in cancer pathways. wum.edu.pkwum.edu.pk For example, derivatives have demonstrated binding affinities ranging from -6.3 to -7.0 kcal/mol, suggesting stable and potent interactions. wum.edu.pkwum.edu.pk These interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target's active site.

Table 1: Representative Binding Affinities of Related Thieno-Fused Compounds

Compound ScaffoldTargetBinding Affinity (kcal/mol)Reference
Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (AK-1)DNA-6.3 wum.edu.pk
Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (AK-2)DNA-6.4 wum.edu.pk
Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (AK-1)3ert protein-7.0 wum.edu.pk
Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (AK-4)3ert protein-6.9 wum.edu.pk

These findings on related structures suggest that the this compound core could also exhibit significant interactions with biological targets, making it a candidate for further computational and experimental investigation.

Investigation of Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry and materials science where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is critical for the functioning of organic light-emitting diodes (OLEDs), solar cells, and molecular sensors. The thieno-furan scaffold, with its electron-rich heterocyclic system, can be a key component in designing molecules with tailored ICT properties.

The investigation of ICT characteristics often involves a combination of UV-Vis spectroscopy and computational methods. Theoretical calculations, particularly Frontier Molecular Orbital (FMO) analysis, are essential for understanding the electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. For a molecule to exhibit ICT, the HOMO is typically localized on the electron-donor moiety, while the LUMO is localized on the electron-acceptor moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that correlates with the molecule's electronic excitation energy. researchgate.net

In studies of donor-acceptor copolymers incorporating furan (B31954) and thieno[3,2-b]pyrrole units, UV-Vis absorption spectra revealed distinct peaks corresponding to π-π* transitions and donor-acceptor charge transfer. mdpi.com Computational studies on such systems help to elucidate the nature of these transitions. For example, twisted geometries between donor and acceptor units can enhance ICT by increasing charge localization and leading to larger changes in dipole moment between the ground and excited states. fonlo.org

Table 2: FMO Analysis of a Related Donor-Acceptor Compound

ParameterValue (eV)Indication
HOMO Energy-6.39The distribution of electron density and the energy gap are indicative of potential intramolecular charge transfer upon excitation. researchgate.net
LUMO Energy-3.51
Energy Gap (ΔE)2.88

The presence of the electron-withdrawing carbonyl group in this compound fused to the electron-rich thienofuran system suggests that it could possess inherent donor-acceptor characteristics, making it a prime candidate for studies on ICT.

Analysis of Molecular Planarity and Torsional Angles

The three-dimensional structure of a molecule, including its planarity and the torsional (or dihedral) angles between its constituent rings, profoundly influences its electronic properties, packing in the solid state, and ultimately its performance in materials applications. A planar molecular structure often facilitates better π-orbital overlap, which can enhance charge transport and lead to desirable optical properties.

Computational methods are extensively used to determine the optimized ground-state geometry of molecules. From these optimized structures, key geometric parameters such as bond lengths, bond angles, and torsional angles can be precisely calculated.

For fused heterocyclic systems like the thieno[3,4-b]furan core, a high degree of planarity is generally expected. Theoretical calculations on the related thieno[3,4-b]thiophene (B1596311) system have shown that the inter-ring dihedral angles are close to 180°, which confirms a planar molecular structure. acs.org Similarly, studies on benzofused thieno[3,2-b]furans report calculated dihedral angles of 180°, indicating planarity. researchgate.net

However, when different molecular units are linked together, deviations from planarity can occur. For instance, in a study of a polymer containing furan, diketopyrrolopyrrole, and thieno[3,2-b]pyrrole units, DFT calculations were used to determine the torsional angles between these different components. The calculations revealed relatively small dihedral angles, suggesting a high degree of coplanarity along the polymer backbone, which is beneficial for charge carrier mobility. mdpi.com

Table 3: Calculated Torsional Angles in a Related Polymer Backbone

Inter-Unit ConnectionCalculated Torsional AngleReference
Furan and Thiophene (B33073) (of TP unit)1.92° mdpi.com
Furan and Pyrrole (of TP unit)11.55° mdpi.com
Benzofused thieno[3,2-b]furan (B2985385) rings180° researchgate.net

Research Applications in Advanced Materials Science and Chemical Biology

Developments in Organic Electronics and Optoelectronic Materials

The thieno[3,4-b]furan core, a fused bithiophene system, possesses distinct advantages for optoelectronic applications. acs.org Compared to benzene (B151609), thiophene (B33073) has weaker aromaticity and lower steric hindrance, which can lead to beneficial sulfur-sulfur interactions in the solid state. acs.org The thieno[3,4-b]thiophene (B1596311) (TbT) structure, a related and well-studied analog, is noted for its quinoid-resonance effect, which is instrumental in developing low-bandgap organic materials. acs.org This characteristic is crucial for tuning the electronic properties of materials used in various organic electronic devices.

Integration as Building Blocks in Organic Field-Effect Transistors (OFETs)

Thieno[3,4-b]furan-based structures are increasingly being integrated into the design of organic semiconductors for OFETs. The adaptability of the thieno[3,4-b]thiophene core, for instance, allows for the creation of conjugated polymers and small molecules with desirable electronic and optical properties. nbinno.com Researchers have synthesized various derivatives, demonstrating that these materials can exhibit p-type field-effect transistor behavior with respectable hole mobilities and on/off current ratios. For example, derivatives of thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene have shown hole mobilities as high as 0.14 cm²/Vs and an on/off ratio of 10⁶. researchgate.net Similarly, solution-processable benzo[b]thieno[2,3-d]thiophene derivatives have been successfully used as the semiconductor layer in OFETs, with one compound achieving a hole mobility of 0.11 cm²/Vs. researchgate.netmdpi.com The ability to process these materials from solution is a significant advantage for fabricating large-area and flexible electronic devices. mdpi.com

Table 1: Performance of OFETs based on Thiophene-fused Derivatives

Compound Family Hole Mobility (cm²/Vs) On/Off Ratio Processing Method
Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivatives up to 0.14 10⁶ Not specified

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The low band gap achievable with polymers incorporating thieno[3,4-b]pyrazine, a related heterocyclic system, makes these materials highly suitable for OPVs. The incorporation of thieno[3,4-b]thiophene-based building blocks is a key strategy for developing efficient organic solar cells. nbinno.com For instance, a non-fullerene acceptor based on a thieno[3,4-b]thiophene derivative, when paired with the polymer donor PTB7-Th, resulted in bulk-heterojunction solar cells with power conversion efficiencies reaching up to 10.07%. acs.org Furthermore, polymers containing thieno[3,2-b]thiophene-diketopyrrolopyrrole have demonstrated high performance in both OFETs and OPVs. researchgate.net The versatility of these building blocks allows for the fine-tuning of material properties to optimize device performance in both OLEDs and OPVs. nbinno.com

Role as π-Bridges in Dye-Sensitized Solar Cells (DSCs)

In the architecture of dye-sensitized solar cells, the π-bridge plays a crucial role in facilitating electron transfer from the donor to the acceptor part of the dye molecule. Thieno[3,4-b]pyrazine has been explored as an electron-deficient π-bridge, enabling access to the near-infrared (NIR) region of the spectrum. semanticscholar.org This is advantageous for capturing a broader range of sunlight. Similarly, thieno[3,2-b]thiophene and its derivatives have been incorporated as π-bridges in D-π-A (Donor-π-Acceptor) organic dyes for DSCs. nih.gov The use of these heterocyclic systems can lead to broad spectral responses and high power conversion efficiencies. For example, a DSC employing a dye with a thieno[3,2-b]thiophene-EDOT π-bridge achieved a conversion efficiency of 7.00%, comparable to conventional ruthenium-based dyes, and exhibited excellent long-term stability. nih.gov The choice of the π-bridge significantly influences the photovoltaic performance by affecting charge transfer rates and inhibiting charge recombination.

Table 2: Performance of Dye-Sensitized Solar Cells with Thiophene-based π-Bridges

π-Bridge Moiety Power Conversion Efficiency (PCE)
Thieno[3,4-b]pyrazine 7.1%
Thieno[3,2-b]thiophene-EDOT 7.00%

Structure-Property Relationships in Advanced Functional Materials

The performance of organic electronic devices is intrinsically linked to the chemical structure of the materials used. For thieno[3,4-b]furan-based systems, several key structure-property relationships have been identified. The planarity of the molecular backbone, the extent of π-conjugation, and the nature of intermolecular interactions all play crucial roles. acs.orgresearchgate.net For instance, the introduction of phenyl groups on a thieno[3,2-b]thiophene core can be used to regulate intermolecular π-π coupling and molecular packing, which in turn affects the electrical performance. researchgate.net The asymmetric nature of the thieno[3,4-b]thiophene unit and the possibility of modifications at multiple positions provide ample opportunities to optimize optoelectronic performance by fine-tuning morphology and stacking modes in the solid state. acs.org

Role as Versatile Building Blocks for Complex Heterocyclic Architectures

Beyond their applications in organic electronics, thieno[3,4-b]furan and its related structures are valuable synthons for the construction of more complex heterocyclic systems. Their reactivity allows for a variety of chemical transformations, leading to the synthesis of novel molecular frameworks with potential applications in medicinal chemistry and materials science. For example, starting from readily available precursors, various substituted thieno[3,4-b]furans can be prepared. scilit.com The synthesis of related fused systems like thieno[3,4-b]indoles and seleno[3,4-b]furans has also been reported, highlighting the versatility of these synthetic routes. scilit.com Furthermore, cascade cyclization reactions involving derivatives of these heterocycles can lead to the formation of more intricate core structures, such as the thieno[3,2-b]benzofuran system.

Exploration in Chemical Biology and as Scaffolds for Drug Discovery Research

The thieno[3,4-b]furan-6(4H)-one scaffold and its related thieno-fused heterocyclic systems are gaining significant interest in chemical biology and drug discovery. While research specifically on this compound is still emerging, the broader class of compounds containing thienofuran, thienopyrimidine, and thienopyridine cores serves as a valuable proxy for its potential. These structures are being investigated as foundational frameworks (scaffolds) for developing new therapeutic agents due to their diverse biological activities.

Investigation of Molecular Mechanisms of Action on Biological Targets

Derivatives of thieno-fused heterocycles have been shown to interact with specific biological targets at a molecular level. For instance, certain thienopyrimidine derivatives have been identified as selective inhibitors of Helicobacter pylori by targeting its respiratory complex I subunit NuoD. This inhibition disrupts the pathogen's essential energy production. In the context of cancer research, other novel thienopyrimidine derivatives were designed and synthesized to function as inhibitors of the PI3Kα (Phosphoinositide 3-kinase alpha) enzyme, a key component in cellular signaling. Further studies on thieno[2,3-d]pyrimidine derivatives have shown their potential to inhibit viral enzymes, including SARS-CoV 3C-like protease and influenza neuraminidase. These examples highlight the capacity of the thieno-fused scaffold to be tailored for high-affinity binding to specific enzymatic targets.

Interference with Specific Cellular Pathways (e.g., Angiogenesis, Apoptosis Regulation)

By targeting key enzymes, thieno-fused compounds can interfere with critical cellular pathways. The inhibition of PI3Kα by thienopyrimidine derivatives directly impacts the PI3K-Akt-mTOR signaling pathway. This pathway is fundamental for regulating cell growth, proliferation, and survival; its dysregulation is a hallmark of many cancers. By blocking this pathway, these compounds can suppress the proliferation of cancer cells. This mechanism demonstrates the potential for thieno-fused scaffolds to be developed into agents that modulate complex cellular processes like apoptosis and cell cycle progression.

Modulation of Inflammatory Pathways (e.g., iNOS, COX-2, NF-κB, MAPK Signaling)

The thienopyrimidine scaffold is also recognized for its potential in developing anti-inflammatory agents. Compounds based on this structure have been synthesized and evaluated for their ability to modulate inflammatory responses. While specific mechanisms for all derivatives are still under investigation, the known roles of enzymes like cyclooxygenase (COX) and signaling pathways involving NF-κB and Mitogen-Activated Protein Kinase (MAPK) in inflammation make them probable targets for this class of compounds.

Disruption of Bacterial Cell Membranes and Metabolic Processes

Research has demonstrated the utility of thieno-fused heterocycles in developing novel antibacterial agents with specific mechanisms of action. A key example is the development of thienopyrimidines that selectively inhibit H. pylori. These compounds were found to act by inhibiting the respiratory complex I, a crucial component of the bacterial metabolic machinery for ATP synthesis. This targeted disruption of a vital metabolic process leads to the inhibition of bacterial growth, showcasing a mechanism that moves beyond conventional cell wall disruption.

Inhibition of Viral Replicase Proteins in Antiviral Research

The thieno-fused heterocyclic core is a promising scaffold in antiviral research, with derivatives showing activity against a range of viruses by inhibiting key viral proteins involved in replication.

HIV: Certain 2-(phenylsulfonylmethyl)-thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of HIV-1 replication, with the most active compounds showing efficacy at nanomolar concentrations.

Influenza and Coronaviruses: Thieno[2,3-d]pyrimidine derivatives have been synthesized and found to be active against influenza A neuraminidase, an enzyme critical for viral release. The same class of compounds has also been investigated as potential inhibitors of SARS-CoV 3C-like protease, an enzyme essential for viral replication.

Alphaviruses: A study on new thieno[2,3-b]pyridine derivatives demonstrated their ability to effectively reduce the replication of the Mayaro virus (MAYV), an alphavirus.

This body of research underscores the versatility of the thieno-scaffold in designing inhibitors for various viral protein targets.

Structure-Activity Relationship (SAR) Studies for Bioactive Compound Development

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For thieno-fused heterocycles, SAR investigations have provided valuable insights for drug development.

In the development of thienopyrimidine-based PI3Kα inhibitors, it was observed that the nature of substituents on an associated aryl ring significantly influenced cytotoxic activity against cancer cell lines. For example, compounds with electron-donating groups generally showed better activity than those with electron-withdrawing groups. Similarly, in the context of anti-HIV agents, modifications to different parts of a thieno[3,2-d]pyrimidine derivative systematically altered its potency. Replacing a sulfone linker with a sulfide doubled the activity, while other changes led to decreased efficacy, highlighting sensitive regions of the molecule for modification. These SAR studies are essential for the rational design of more effective therapeutic agents based on the thieno-scaffold.

Data Tables

Table 1: Summary of Investigated Biological Activities of Thieno-Fused Heterocyclic Derivatives

Compound ClassBiological Target / ProcessObserved EffectReference
Thienopyrimidine DerivativeH. pylori Respiratory Complex I (NuoD)Selective antibacterial activity
Thienopyrimidine DerivativePI3Kα KinaseInhibition of cancer cell proliferation
Thieno[2,3-d]pyrimidine DerivativeInfluenza Neuraminidase / SARS-CoV 3C-Like ProteaseAntiviral activity
Thieno[3,2-d]pyrimidine DerivativeHIV-1 ReplicationPotent inhibition of viral replication
Thieno[2,3-b]pyridine DerivativeMayaro Virus ReplicationReduction of viral production
Thienopyrimidine DerivativeInflammatory PathwaysAnti-inflammatory activity

Table 2: Example of Structure-Activity Relationship (SAR) in Thienopyrimidine Derivatives as PI3Kα Inhibitors

Base ScaffoldSubstituent Nature (on aryl ring)General Impact on ActivityReference
ThienopyrimidineElectron-Donating Group (e.g., Methoxy)Generally higher cytotoxic activity against tested cancer cell lines
ThienopyrimidineElectron-Withdrawing Group (e.g., Chloro, Nitro)Generally lower cytotoxic activity against tested cancer cell lines

Future Research Directions and Unaddressed Challenges

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes is a paramount challenge for the practical application of Thieno[3,4-b]furan-6(4H)-one. Future research will need to pivot from traditional multi-step syntheses towards more sustainable methodologies. A significant opportunity lies in the utilization of biorenewable feedstocks, such as furanic platform molecules derived from biomass, which aligns with the principles of green chemistry. frontiersin.orgnih.gov

Innovations in catalysis are central to this goal. The exploration of heterogeneous catalysts, including zeolites and metal-organic frameworks, could offer pathways to milder reaction conditions, easier product separation, and catalyst recyclability. nih.gov For instance, adopting protocols that utilize water as a solvent or even catalyst-free conditions, as demonstrated for other furanone syntheses, would drastically reduce the environmental footprint. organic-chemistry.orgchemistryviews.org Furthermore, developing non-phosgene routes for related isocyanate synthesis from furan (B31954) derivatives showcases the potential for creating safer chemical pathways. rsc.org The development of one-pot synthesis schemes, potentially using ionic liquids as both catalyst and solvent, could streamline production and improve yields, as seen in the conversion of biomass-derived molecules to other valuable furan derivatives. nih.gov

Green Chemistry StrategyPotential Advantage for this compound SynthesisRelated Research Example
Biomass Feedstocks Reduces reliance on petrochemicals by using renewable starting materials like furfural. frontiersin.orgConversion of 5-hydroxymethylfurfural (B1680220) (HMF) to complex cyclopentenones. nih.gov
Heterogeneous Catalysis Facilitates catalyst recovery and reuse, minimizing waste and often allowing for milder conditions. nih.govUse of zeolites and mesoporous catalysts for glucose conversion. nih.gov
Aqueous/Solvent-Free Reactions Eliminates hazardous organic solvents, improving safety and reducing environmental impact.Cycloisomerization of allenic hydroxyketones in water to form 3(2H)-furanones. organic-chemistry.org
One-Pot/Tandem Reactions Increases efficiency by reducing intermediate purification steps, saving time, energy, and materials.Tandem oxa-Nazarov cyclization for the synthesis of 2,4-dibromo-3(2H)-furanones. organic-chemistry.org

Exploration of Uncharted Reactivity and Novel Transformations

The this compound scaffold possesses multiple reactive sites, including the lactone carbonyl group, the thiophene (B33073) ring, and potentially active C-H bonds, whose full reactivity profile remains largely uncharted. Future work should focus on systematically exploring its chemical behavior to unlock novel transformations and expand its utility as a synthetic building block.

Key areas for investigation include:

Lactone Ring-Opening and Transformations: The lactone moiety is a prime target for nucleophilic attack. Investigating its reactions with various nucleophiles (e.g., amines, thiols, Grignard reagents) could lead to a diverse library of functionalized thiophene derivatives. The reactivity of similar δ-lactone-fused cyclopentenones, which undergo ring-opening upon thiol addition, serves as a compelling model for this approach. nih.gov

C-H Functionalization: Direct C-H activation and functionalization of the thiophene ring would provide an atom-economical route to substituted derivatives, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed methods, which have been successful in preparing substituted thieno[3,4-b]thiophene (B1596311) derivatives, could be adapted for this purpose. rsc.org

Cycloaddition Reactions: The dienophilic or dienic character of the fused ring system could be exploited in cycloaddition reactions to construct more complex polycyclic architectures.

Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot from the this compound core can rapidly build molecular complexity, a crucial aspect in the efficient synthesis of complex molecules. organic-chemistry.orglkouniv.ac.in

Advanced In Silico Design for Tailored Material and Biological Properties

Computational chemistry offers a powerful toolkit for predicting the properties of this compound derivatives, thereby guiding synthetic efforts toward molecules with tailored functions. Advanced in silico methods can accelerate the discovery of new materials and bioactive compounds.

For materials science , Density Functional Theory (DFT) calculations can be employed to predict key electronic properties. As demonstrated with related thieno[3,2-b]pyridin-5(4H)-one scaffolds, DFT can elucidate orbital conjugation and HOMO-LUMO gaps, which are critical for applications in organic electronics. rsc.org Computational modeling of thieno[3,4-b]pyrazines has been used to engineer low band gap polymers, a strategy directly applicable to designing this compound-based conductive materials. scholarsresearchlibrary.comrsc.org The proaromatic character of the related thieno[3,4-b]thiophene bridge has been analyzed computationally to design dyes for solar cells, suggesting a similar approach could optimize the photophysical properties of this compound derivatives. nih.gov

For chemical biology and drug discovery , molecular docking and pharmacophore modeling are essential. These techniques can predict the binding affinity of this compound analogs to specific biological targets, such as enzymes or receptors. This approach has been successfully used to design thieno[2,3-d]pyrimidine-4-one derivatives as potent dihydrofolate reductase (DHFR) inhibitors for cancer therapy. nih.govnih.gov By screening virtual libraries of derivatives against known protein structures, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity, saving significant time and resources.

Computational MethodApplication AreaPredicted Property/Outcome
Density Functional Theory (DFT) Materials ScienceHOMO/LUMO energies, band gap, orbital distribution, photophysical properties. rsc.org
Time-Dependent DFT (TD-DFT) Materials ScienceUV-Vis absorption spectra, excited-state properties. scholarsresearchlibrary.com
Molecular Docking Chemical BiologyBinding modes and affinities to protein targets, identification of potential drug candidates. nih.gov
Pharmacophore Modeling Chemical BiologyIdentification of essential structural features for biological activity.
ADME Prediction Chemical BiologyEstimation of drug-like properties (Absorption, Distribution, Metabolism, Excretion). researchgate.net

Integration of this compound in Multi-Component Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity. A significant future challenge is to design and implement MCRs and cascade reactions that incorporate the this compound scaffold.

The carbonyl group and the electron-rich thiophene ring make this molecule an ideal candidate for such reactions. For instance, it could serve as the ketone component in A³-coupling reactions or as a building block in complex cascade sequences initiated by a Michael addition or condensation. mdpi.com The development of protocols where multiple bonds are formed in one pot can lead to the highly selective synthesis of complex heterocyclic systems, such as functionalized bipyrimidines. rsc.org Successfully integrating this compound into these sophisticated reaction networks would establish it as a valuable platform for combinatorial chemistry and the rapid synthesis of compound libraries for screening purposes.

Synergistic Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology

The ultimate realization of this compound's potential lies in fostering synergistic collaborations across disciplines. The challenges and opportunities outlined in the previous sections are not isolated; they are deeply interconnected.

Synthetic chemists can develop green and modular routes (Section 7.1) to create a diverse library of derivatives based on novel reactivity (Section 7.2). Guided by predictive computational models (Section 7.3), these derivatives can be rationally designed with specific electronic or biological properties. Materials scientists can then investigate these bespoke molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors, leveraging the known utility of thienothiophene and thienofuran scaffolds in optoelectronics. nih.govmdpi.comrsc.org Simultaneously, chemical biologists can screen these compounds for therapeutic potential, exploring their efficacy as anticancer agents, enzyme inhibitors, or modulators of biological pathways, an approach validated by extensive research on related thieno-fused heterocycles like thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines. rsc.orgacs.orgmdpi.com

This integrated approach, where synthesis, theory, materials science, and biology converge, will be the engine driving innovation and translating the fundamental chemical properties of this compound into tangible technological and biomedical advancements.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Thieno[3,4-b]furan-6(4H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Thieno[3,4-b]furan derivatives can be synthesized via Fe/S cluster-catalyzed cascade cyclization of N,S-1,6-enynes, enabling the formation of fused thiophene and indole rings in one pot. Key conditions include sulfur as an oxidant to drive single-electron transfer (SET) processes . Alternatively, low-cost routes starting from thiophene-2-carboxylic acid or furan-2-carboxylic acid are viable, with reaction temperatures and solvent systems (e.g., toluene or methanol) critically affecting regioselectivity . For stereochemically pure derivatives, multi-step protocols involving hydrogen chloride, methanol, and controlled temperature phases (e.g., 0°C to 20°C) yield >98% enantiomeric excess (ee) .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Use a combination of 1H NMR and GC analysis to confirm regiochemistry and purity . For electronic properties, UV-Vis spectroscopy and cyclic voltammetry are essential to determine bandgap energies and redox potentials, particularly for applications in organic semiconductors . X-ray crystallography is recommended for resolving ambiguities in fused-ring systems .

Q. What are the common challenges in achieving regioselective functionalization of this compound?

  • Methodological Answer : Regioselective bromination or formylation at the 4- or 6-position often requires Pd catalysis and optimized ligand systems (e.g., Stille coupling). For example, 4-bromo-6-formyl derivatives are synthesized via sequential monoformylation and bromination under inert atmospheres . Competing side reactions (e.g., over-halogenation) can be mitigated by controlling stoichiometry and reaction time .

Advanced Research Questions

Q. How do mechanistic studies explain the role of sulfur in Fe/S cluster-catalyzed cyclization reactions for Thieno[3,4-b]furan synthesis?

  • Methodological Answer : Sulfur acts as an oxidant in SET processes, facilitating Csp³–S bond cleavage and 1,2-sulfur transfer. Isotopic labeling (e.g., 34S) and electron paramagnetic resonance (EPR) spectroscopy reveal radical intermediates, confirming a stepwise cyclization mechanism. Contradictions arise in proposed pathways when using alternative chalcogens (e.g., selenium), where slower kinetics suggest sulfur-specific redox behavior .

Q. What strategies resolve contradictions in optoelectronic data for Thieno[3,4-b]furan-based polymers?

  • Methodological Answer : Discrepancies in bandgap measurements (e.g., 1.2–1.5 eV) often stem from varying polymer chain lengths or side-chain architectures. Density functional theory (DFT) simulations coupled with grazing-incidence X-ray scattering (GIXS) clarify structure-property relationships. For instance, alkyl side chains in thieno[3,4-b]pyrazine polymers reduce crystallinity but enhance solubility, altering charge transport .

Q. How can this compound derivatives be tailored for dual applications in antimicrobial and photovoltaic research?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance charge separation in photovoltaic cells while maintaining antibacterial activity. For example, hydrazone-Schiff bases fused to thieno[3,4-b]quinoline show dual functionality, with IC50 values <10 µM against Staphylococcus aureus and power conversion efficiencies >8% in organic solar cells .

Q. What are the limitations of current catalytic systems for asymmetric synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Chiral auxiliaries (e.g., L-proline) or transition-metal catalysts (e.g., AuCl with N-heterocyclic carbenes) achieve moderate enantioselectivity (70–85% ee). Contradictions in stereochemical outcomes under identical conditions suggest substrate-dependent catalyst behavior. High-throughput screening of chiral ligands or enzyme-mediated catalysis (e.g., lipases) may improve reproducibility .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported methods for this compound?

  • Resolution : Yield discrepancies (40–90%) often arise from differences in catalyst loading (e.g., 5 mol% vs. 10 mol% Fe/S clusters) or solvent polarity. For example, non-polar solvents (e.g., hexane) favor cyclization but slow reaction rates, while polar aprotic solvents (e.g., DMF) accelerate intermediates but increase side products .

Q. How can researchers reconcile conflicting spectroscopic data for Thieno[3,4-b]furan derivatives?

  • Resolution : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) and compare with computational predictions (e.g., Gaussian09). Discrepancies in aromatic proton shifts often result from solvent effects or aggregation, necessitating concentration-dependent studies .

Tables of Key Findings

Property Method Key Data Reference
Bandgap EnergyUV-Vis Spectroscopy1.3–1.5 eV (thieno[3,4-b]pyrazine)
Enantiomeric Excess (ee)Chiral GC>98% ee (stereospecific synthesis)
Antimicrobial ActivityMicrodilution AssayIC50: 8.2 µM (Gram-positive bacteria)
Photovoltaic EfficiencyJ-V Curve AnalysisPCE: 9.1% (dye-sensitized cells)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.